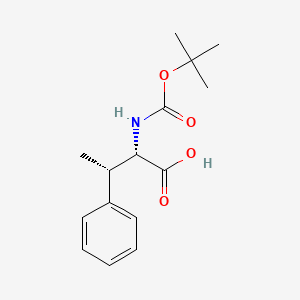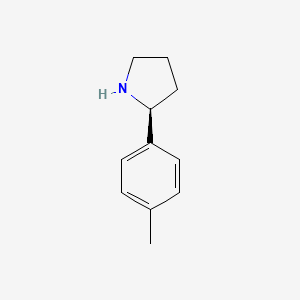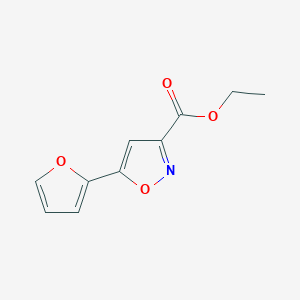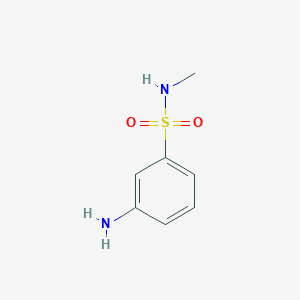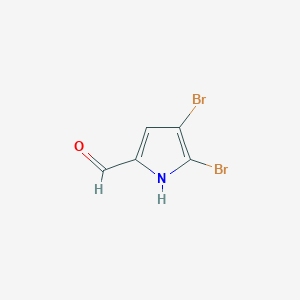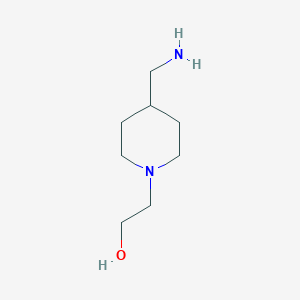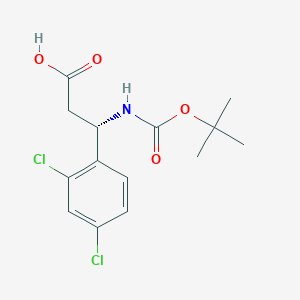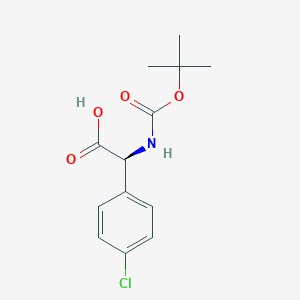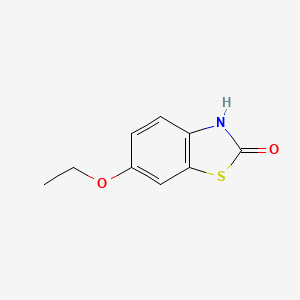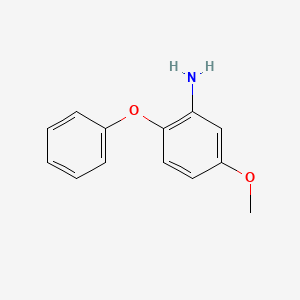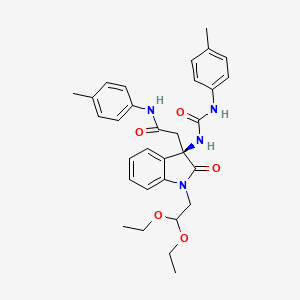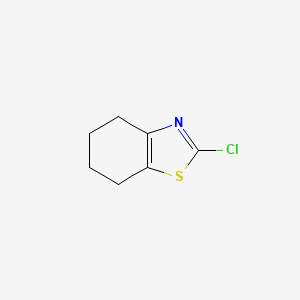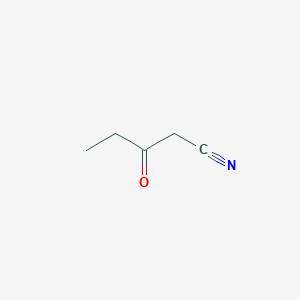
3-氧代戊腈
描述
3-Oxopentanenitrile, also known as 1-Cyanobutan-2-one, is an organic compound with the molecular formula C5H7NO. It is a nitrile and a ketone, characterized by the presence of both a nitrile group (-CN) and a ketone group (C=O) within its structure.
科学研究应用
3-Oxopentanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drugs with potential therapeutic effects.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
作用机制
Mode of Action
It is known that nitrile-containing compounds can undergo various types of reactions, including cycloaddition .
Biochemical Pathways
The biochemical pathways affected by 3-Oxopentanenitrile are currently unknown. Given the lack of research on this compound, it is difficult to predict which pathways it might influence. It is known that nitrile-containing compounds can participate in a variety of chemical reactions, potentially affecting multiple biochemical pathways .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of 3-Oxopentanenitrile is currently unknown .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-Oxopentanenitrile is currently unknown. Factors such as pH, temperature, and the presence of other molecules could potentially affect the action of 3-Oxopentanenitrile .
准备方法
Synthetic Routes and Reaction Conditions: 3-Oxopentanenitrile can be synthesized through several methods. One common approach involves the reaction of an aldehyde with malononitrile and hydrazine in a multi-component reaction. This method is known for its regio- and chemoselectivity, producing 3-Oxopentanenitrile as a key intermediate .
Industrial Production Methods: In industrial settings, 3-Oxopentanenitrile is often produced through the catalytic hydrogenation of nitriles or by the reaction of ketones with cyanide sources under controlled conditions. The use of catalysts such as ruthenium complexes can enhance the efficiency and yield of the reaction .
化学反应分析
Types of Reactions: 3-Oxopentanenitrile undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted nitriles and ketones
相似化合物的比较
2-Butanone cyanide: Similar in structure but with different reactivity due to the position of the nitrile group.
Propanoylacetonitrile: Another nitrile-ketone compound with distinct chemical properties.
Uniqueness: 3-Oxopentanenitrile is unique due to its combination of a nitrile and a ketone group, which imparts versatile reactivity and makes it a valuable intermediate in organic synthesis. Its ability to participate in multi-component reactions and form complex products sets it apart from other similar compounds .
属性
IUPAC Name |
3-oxopentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c1-2-5(7)3-4-6/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYWUYIBEXFRFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432770 | |
| Record name | 3-oxopentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33279-01-5 | |
| Record name | 3-oxopentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure and molecular formula of 3-oxopentanenitrile?
A1: 3-Oxopentanenitrile is an organic compound with the molecular formula C5H7NO. It features a nitrile group (-C≡N) and a ketone group (C=O) on a 5-carbon backbone.
Q2: How is 3-oxopentanenitrile synthesized?
A2: One established synthetic route involves a multi-step process starting from acetone. This includes the conversion of acetone to pinacol, followed by transformation to pinacolone and subsequent chlorination to α-chloropinacolone. Finally, reaction of α-chloropinacolone with sodium cyanide yields 3-oxopentanenitrile. []
Q3: What are the key reactions 3-oxopentanenitrile undergoes?
A3: 3-Oxopentanenitrile is a versatile building block in organic synthesis, participating in various reactions:
Q4: Are there computational studies on the reactivity of 3-oxopentanenitrile?
A4: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the Diels-Alder reactions of α-cyano α,β-unsaturated ketones, including derivatives of 3-oxopentanenitrile, with 2-methyl-1,3-butadiene. [] These studies provided insights into the reaction mechanism, reactivity trends, and regioselectivity.
Q5: How does the structure of 3-oxopentanenitrile impact its reactivity?
A5: The presence of both the electron-withdrawing nitrile and ketone groups significantly influences the reactivity of 3-oxopentanenitrile.
Q6: What are the potential applications of 3-oxopentanenitrile and its derivatives?
A6: While 3-oxopentanenitrile itself may not have direct applications, its synthetic versatility makes it a valuable precursor for various compounds. For instance, derivatives like 3-amino-5-tert-butylisoxazole, accessible from 3-oxopentanenitrile, hold potential as building blocks in pharmaceutical and agrochemical research. [, ] Additionally, the ability to access chiral alcohols through enzymatic reduction opens doors for the synthesis of enantiomerically pure pharmaceuticals. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



